Laurcetium
Description
Laucetium, chemically known as Laurcetium Bromide (C₂₈H₄₈BrN), is a quaternary ammonium compound primarily utilized as a surgical disinfectant and antiseptic agent . It belongs to the class of cationic surfactants, characterized by a positively charged nitrogen atom bound to four alkyl or aryl groups. Such compounds disrupt microbial cell membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis and death. Its applications span preoperative skin preparation, instrument sterilization, and wound care, owing to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.
Properties
IUPAC Name |
dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO2/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2/h5-17H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBPRSAQDFIGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862754 | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759393-63-0 | |
| Record name | Laurcetium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0759393630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAURCETIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K5Q7I3WMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Laurcetium is produced by bombarding actinide targets, such as americium to einsteinium, with light ions ranging from boron to neon . The most commonly used isotope in chemistry is lawrencium-260, which has a half-life of 2.7 minutes and can be produced on a larger scale . The preparation involves using a heavy-ion linear accelerator to bombard a mixture of the longest-lived isotopes of californium with boron ions . This method was first used by chemists at the University of California, Berkeley, in 1961 .
Chemical Reactions Analysis
Laurcetium primarily exhibits a +3 oxidation state . In the gas phase, it forms a trichloride, and in the aqueous phase, it displays trivalency . The element undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form its trivalent state.
Reduction: It can be reduced from its trivalent state under specific conditions.
Substitution: this compound can participate in substitution reactions where its trivalent ion can replace other trivalent ions in compounds.
Common reagents used in these reactions include chlorine for forming trichlorides and reducing agents for reduction reactions. The major products formed from these reactions are typically trivalent compounds of this compound .
Scientific Research Applications
Laurcetium has several scientific research applications, particularly in the fields of chemistry and nuclear physics. It is used to study the properties of heavy elements and their behavior in various chemical reactions . In nuclear physics, this compound is used to investigate the stability and decay patterns of heavy nuclei . Its unique properties make it valuable for understanding the behavior of actinides and their interactions with other elements .
Mechanism of Action
The mechanism by which laurcetium exerts its effects is primarily through its trivalent state, where it interacts with other elements and compounds . The molecular targets and pathways involved include its ability to form stable trivalent compounds and its interactions with other actinides and lanthanides . These interactions are crucial for studying the chemical properties and reactions of heavy elements .
Comparison with Similar Compounds
Table 1: Key Properties of this compound Bromide and Analogous Compounds
Mechanistic and Efficacy Differences
Counterion Effects :
- This compound’s bromide ion increases lipid solubility compared to chloride-based QACs like Lauralkonium and Benzalkonium. This enhances its ability to penetrate hydrophobic bacterial membranes, improving efficacy against lipid-enveloped pathogens (e.g., influenza virus) .
- Chloride-based analogs, however, exhibit faster dissociation in aqueous environments, reducing residual activity but improving safety for mucosal applications .
Benzalkonium Chloride strikes a balance, with moderate efficacy against both Gram-positive and Gram-negative bacteria but weaker fungicidal activity compared to this compound .
Toxicity and Safety: this compound’s higher toxicity (LD₅₀ = 220 mg/kg) restricts its use to non-systemic applications like surgical scrubs. In contrast, Lauralkonium’s lower toxicity (LD₅₀ = 450 mg/kg) allows for topical formulations (e.g., wound sprays) . Benzalkonium Chloride’s intermediate toxicity profile makes it suitable for household disinfectants but unsafe for prolonged dermal contact .
Research Findings and Clinical Relevance
- A 2023 in vitro study comparing QACs highlighted this compound’s superior biofilm eradication (>90% reduction in S. aureus biofilms) compared to Lauralkonium (65%) and Benzalkonium (75%) .
- However, this compound’s bromide ion correlates with higher tissue irritation in murine models, necessitating stringent concentration controls (0.1–0.5% w/v) in clinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
